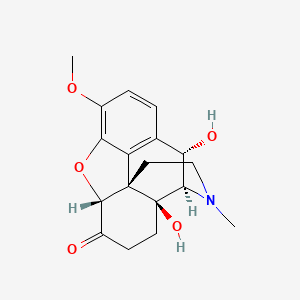

10-Alfa-hydroxyoxycodone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-Alfa-hydroxyoxycodone: is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. It is a potent analgesic used for the management of moderate to severe pain. The compound is known for its high affinity for opioid receptors, which makes it effective in pain relief.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10-Alfa-hydroxyoxycodone typically involves the oxidation of thebaine to produce 14-hydroxycodeinone, followed by catalytic hydrogenation to yield the final product . The oxidation step is often carried out using the hydrochloride salt of thebaine, which provides high yield and purity . The reduction step employs 5% palladium on barium sulfate (Pd/BaSO4) as the catalyst and methanol (MeOH) as the solvent .

Industrial Production Methods: On an industrial scale, the production of this compound follows the same general synthetic route but with optimizations to improve yield and reduce impurities. The process involves large-scale oxidation and reduction reactions, with careful control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 10-Alfa-hydroxyoxycodone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Major Products: The primary product of these reactions is this compound, with potential by-products including 14-hydroxydihydrocodeine and other reduced or oxidized derivatives .

Applications De Recherche Scientifique

Chemistry: In chemistry, 10-Alfa-hydroxyoxycodone is used as a reference compound for studying opioid receptor interactions and for developing new analgesic drugs .

Biology: Biologically, it serves as a tool for understanding the mechanisms of pain and analgesia, particularly in the context of opioid receptor function .

Medicine: Medically, this compound is used in pain management, especially for patients with chronic pain conditions. It is also studied for its potential in treating neuropathic pain .

Industry: In the pharmaceutical industry, the compound is used in the development and testing of new opioid formulations and abuse-deterrent technologies .

Mécanisme D'action

10-Alfa-hydroxyoxycodone exerts its effects by binding to and activating mu-opioid receptors in the central nervous system . This activation leads to the inhibition of pain signal transmission and modulation of pain perception. The compound also affects other opioid receptors, including delta and kappa receptors, contributing to its analgesic effects .

Comparaison Avec Des Composés Similaires

Oxycodone: A closely related compound with similar analgesic properties but different pharmacokinetic profiles.

Hydrocodone: Another opioid analgesic with a similar mechanism of action but different potency and side effect profiles.

Morphine: A naturally occurring opioid with a different chemical structure but similar analgesic effects.

Uniqueness: 10-Alfa-hydroxyoxycodone is unique in its high affinity for mu-opioid receptors and its ability to provide potent analgesia with a potentially lower risk of certain side effects compared to other opioids .

This comprehensive overview highlights the significance of this compound in various fields, from its synthesis and chemical reactions to its applications and mechanism of action

Propriétés

Numéro CAS |

96453-12-2 |

|---|---|

Formule moléculaire |

C18H21NO5 |

Poids moléculaire |

331.4 g/mol |

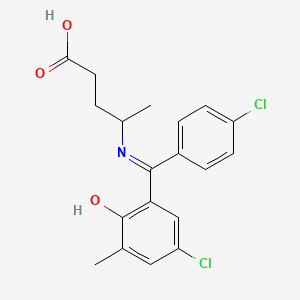

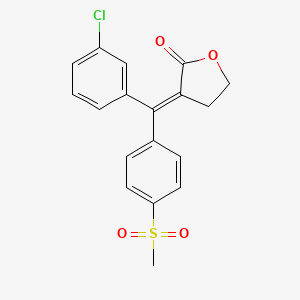

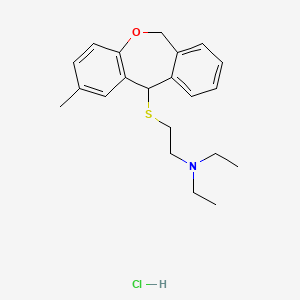

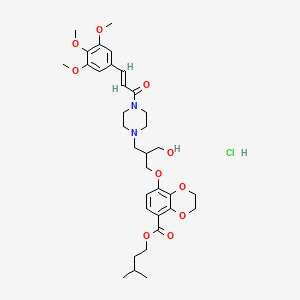

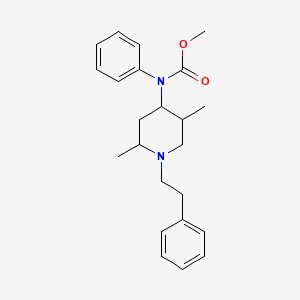

Nom IUPAC |

(4R,4aS,7aR,12bS,13S)-4a,13-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C18H21NO5/c1-19-8-7-17-12-9-3-4-11(23-2)14(12)24-16(17)10(20)5-6-18(17,22)15(19)13(9)21/h3-4,13,15-16,21-22H,5-8H2,1-2H3/t13-,15+,16-,17-,18+/m0/s1 |

Clé InChI |

SXHURKJPBYEAQN-SRVCANOKSA-N |

SMILES isomérique |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)OC)O4)O)O |

SMILES canonique |

CN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)OC)O4)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.